Crystal System and Unit Cell Differentiation of the [5,4-c] Oxazole vs. Thiazole and [4,5-c] Congeners
In a direct crystallographic head-to-head study of seven closely related 4-propyl-piperazine derivatives, the oxazolo[5,4-c]pyridine congener (Compound 3) crystallized in the monoclinic C2/c space group with unit cell parameters a = 51.1351 Å, b = 9.36026 Å, c = 7.19352 Å, and β = 93.882°. This is distinct from its thiazolo[5,4-c]pyridine counterpart (Compound 4, space group Pbcn, a = 19.2189 Å, b = 20.6172 Å, c = 7.4439 Å) and the oxazolo[4,5-c]pyridine isomer (Compound 1, space group P-1, a = 5.9496 Å, b = 12.4570 Å, c = 12.8656 Å, α = 112.445°, β = 95.687°, γ = 103.040°) [1]. The C2/c cell of compound 3 features a uniquely long a-axis (51.1351 Å) not observed in any other compound in the series, driven by the specific [5,4-c] oxazole geometry [1].
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Oxazolo[5,4-c]pyridine (Compound 3): C2/c, a=51.1351 Å, b=9.36026 Å, c=7.19352 Å, β=93.882° |
| Comparator Or Baseline | Oxazolo[4,5-c]pyridine (Cpd 1): P-1, a=5.9496 Å, b=12.4570 Å, c=12.8656 Å, α=112.445°, β=95.687°, γ=103.040°; Thiazolo[5,4-c]pyridine (Cpd 4): Pbcn, a=19.2189 Å, b=20.6172 Å, c=7.4439 Å; Oxazolo[4,5-b]pyridine (Cpd 6): P-1, a=7.2634 Å, b=11.1261 Å, c=18.5460 Å, α=80.561°, β=80.848°, γ=76.840° |
| Quantified Difference | Crystal system: C2/c (target) vs. P-1 (Cpd 1), Pbcn (Cpd 4), P-1 (Cpd 6). Unit cell a-axis: 51.14 Å (target) vs. 5.95–22.21 Å (comparators), representing a >2.3-fold elongation. |
| Conditions | Single-crystal X-ray diffraction at 300 K using CuKα radiation; all compounds crystallized as hydrobromides from methanol–water–DMF (1:1:1 v/v). |
Why This Matters
The unique C2/c crystal system and exceptionally elongated a-axis of the [5,4-c] oxazole dictate fundamentally different solid-state properties (solubility, mechanical behavior, formulation stability) compared to any other oxazolopyridine isomer or thiazole congener, directly impacting material processability and formulation development decisions.
- [1] Olczak, A.; Sukiennik, J.; Olszewska, B.; Stefaniak, M.; Walczyński, K.; Szczesio, M. Structures 4-n-Propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Materials 2021, 14, 7094. https://doi.org/10.3390/ma14227094. View Source
